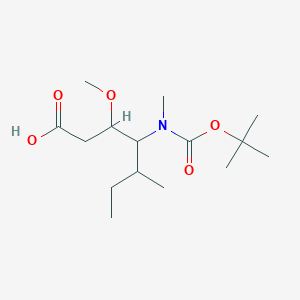
Boc-Dil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a derivative of the tert-butyloxycarbonyl (Boc) group, which is an acid-labile protecting group used to protect amine functionalities during chemical reactions . Boc-Dil is particularly valuable in peptide synthesis and other applications where selective protection and deprotection of amine groups are required .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Boc-Dil is typically synthesized by reacting di-tert-butyl dicarbonate (Boc2O) with the desired amine under basic conditions. Common bases used in this reaction include sodium hydroxide and 4-dimethylaminopyridine (DMAP) . The reaction can be carried out in various solvents such as acetonitrile, tetrahydrofuran (THF), or water .
Industrial Production Methods
Industrial production of this compound often involves the use of di-tert-butyl dicarbonate and a suitable amine in large-scale reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve multiple purification steps, including crystallization and distillation, to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Boc-Dil undergoes several types of chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids such as trifluoroacetic acid or hydrochloric acid.
Substitution: Reaction with nucleophiles to form various derivatives.
Oxidation and Reduction: This compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride.
Major Products Formed
The major products formed from these reactions include deprotected amines, substituted derivatives, and oxidized or reduced compounds .
Applications De Recherche Scientifique
Boc-Dil has a wide range of applications in scientific research, including:
Chemistry: Used as a protecting group in organic synthesis to prevent unwanted reactions at amine sites.
Biology: Employed in the synthesis of peptides and proteins, facilitating the study of biological processes.
Medicine: Utilized in drug development for the synthesis of pharmaceutical compounds.
Industry: Applied in the production of fine chemicals and materials.
Mécanisme D'action
The mechanism of action of Boc-Dil involves the formation of a stable carbamate linkage with the amine group. This linkage protects the amine from reacting with other reagents during chemical transformations. The Boc group can be selectively removed under acidic conditions, regenerating the free amine . The molecular targets and pathways involved in these processes are primarily related to the protection and deprotection of amine functionalities .
Comparaison Avec Des Composés Similaires
Boc-Dil is compared with other similar compounds such as:
Uniqueness
This compound is unique due to its stability under basic conditions and its ease of removal under acidic conditions. This makes it particularly useful in multi-step synthesis where selective protection and deprotection are crucial .
List of Similar Compounds
- Fmoc-Dil
- Cbz-Dil
- Alloc-Dil (allyloxycarbonyl)
- Teoc-Dil (trimethylsilylethoxycarbonyl)
Propriétés
Formule moléculaire |
C15H29NO5 |
|---|---|
Poids moléculaire |
303.39 g/mol |
Nom IUPAC |
3-methoxy-5-methyl-4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]heptanoic acid |
InChI |
InChI=1S/C15H29NO5/c1-8-10(2)13(11(20-7)9-12(17)18)16(6)14(19)21-15(3,4)5/h10-11,13H,8-9H2,1-7H3,(H,17,18) |
Clé InChI |
GFPJDRFAAIJFSY-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(C(CC(=O)O)OC)N(C)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















